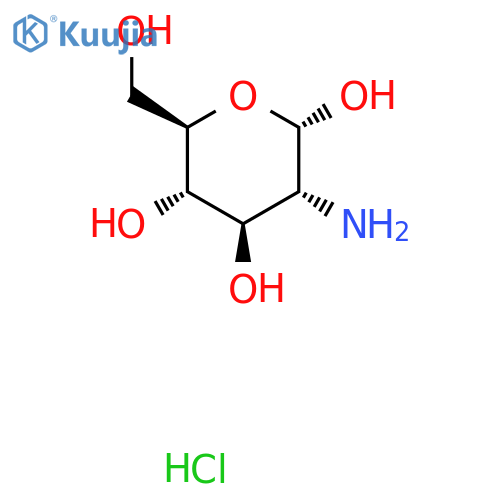

Cas no 14131-62-5 ((2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride)

14131-62-5 structure

商品名:(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride

CAS番号:14131-62-5

MF:C6H14ClNO5

メガワット:215.632061481476

MDL:MFCD00067674

CID:2910116

PubChem ID:11665674

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride 化学的及び物理的性質

名前と識別子

-

- ALPHA-D-GLUCOSAMINE HYDROCHLORIDE

- C6H14ClNO5

- 66G842

- (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride

- (2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-aminium chloride

- (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride

-

- MDL: MFCD00067674

- インチ: 1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6+;/m1./s1

- InChIKey: QKPLRMLTKYXDST-WQIPCXMXSA-N

- ほほえんだ: Cl.O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)N)O

計算された属性

- せいみつぶんしりょう: 215.0560502 g/mol

- どういたいしつりょう: 215.0560502 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 215.63

- トポロジー分子極性表面積: 116

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19631953-0.05g |

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride |

14131-62-5 | 0.05g |

$2755.0 | 2023-09-17 |

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride 関連文献

-

Chi-Hien Dang,Cong-Hao Nguyen,Thanh-Danh Nguyen,Chan Im RSC Adv. 2014 4 6239

-

Christopher R. Cooper,Tony D. James on ammonium cation and diol recognition. Christopher R. Cooper Tony D. James Chem. Commun. 1997 1419

-

Nicolas Brun,Stephanie A. Wohlgemuth,Petre Osiceanu,Magdalena M. Titirici Green Chem. 2013 15 2514

-

4. Synthesis and evaluation of D-glucosamine-selective fluorescent sensorsChristopher R. Cooper,Tony D. James D-glucosamine-selective fluorescent sensors. Christopher R. Cooper Tony D. James J. Chem. Soc. Perkin Trans. 1 2000 963

-

Hao-Yang Wang,Jun-Ting Zhang,Shi-Hao Sun,Shu-Sheng Zhang,Fang Zhang,Hui Zhu,Yin-Long Guo RSC Adv. 2015 5 105079

14131-62-5 ((2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量